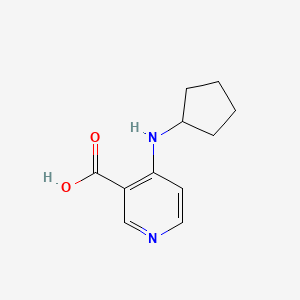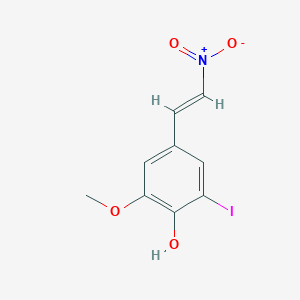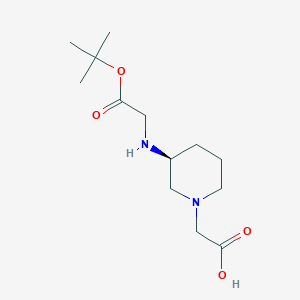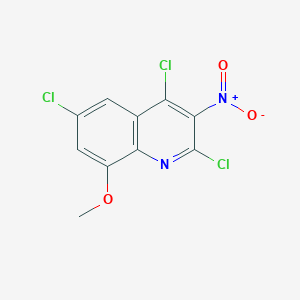
2,4,6-Trichloro-8-methoxy-3-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-8-methoxy-3-nitroquinoline is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of three chlorine atoms, a methoxy group, and a nitro group attached to the quinoline ring, making it a highly functionalized derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-8-methoxy-3-nitroquinoline typically involves multi-step reactions starting from simpler quinoline derivatives. One common method includes the nitration of 2,4,6-trichloroquinoline followed by the introduction of a methoxy group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trichloro-8-methoxy-3-nitroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the chlorine atoms.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in hydroxylated products.
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-8-methoxy-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its functional groups that can interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-8-methoxy-3-nitroquinoline depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The methoxy and chlorine groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
2,4,6-Trichloroquinoline: Lacks the methoxy and nitro groups, making it less functionalized.
8-Methoxyquinoline: Lacks the chlorine and nitro groups, resulting in different chemical properties.
3-Nitroquinoline: Lacks the chlorine and methoxy groups, affecting its reactivity and applications.
Uniqueness: 2,4,6-Trichloro-8-methoxy-3-nitroquinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms, a methoxy group, and a nitro group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H5Cl3N2O3 |
|---|---|
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
2,4,6-trichloro-8-methoxy-3-nitroquinoline |
InChI |
InChI=1S/C10H5Cl3N2O3/c1-18-6-3-4(11)2-5-7(12)9(15(16)17)10(13)14-8(5)6/h2-3H,1H3 |
Clave InChI |
FKBLLWJWNVRBGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1N=C(C(=C2Cl)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


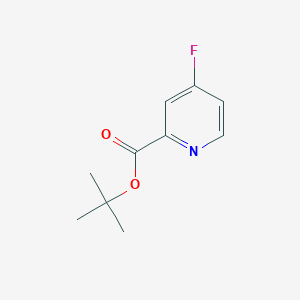
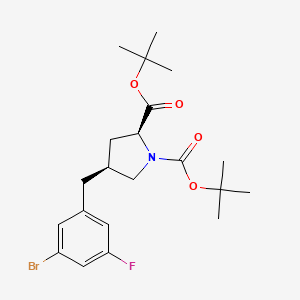
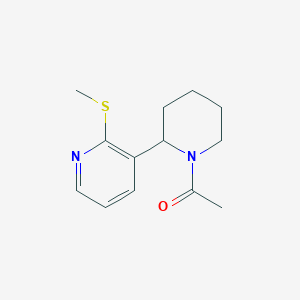
![(S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13002078.png)

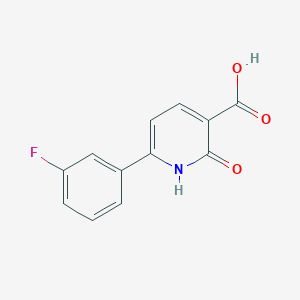
![{1-Azabicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13002101.png)

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13002114.png)
